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Compound of Interest

Compound Name: Mufemilast

Cat. No.: B10860401 Get Quote

An In-depth Review of the Mechanism of Action, Clinical Efficacy, and Safety Profile of a Novel

PDE4 Inhibitor

This technical guide provides a comprehensive overview of Mufemilast (also known as

HEMSO3), an orally administered, small molecule phosphodiesterase-4 (PDE4) inhibitor

currently in late-stage clinical development for the treatment of moderate-to-severe plaque

psoriasis. This document is intended for researchers, scientists, and drug development

professionals interested in the evolving landscape of oral therapies for immune-mediated

inflammatory diseases.

Core Mechanism of Action: PDE4 Inhibition in
Psoriasis
Mufemilast is a potent and selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme.[1]

PDE4 is a critical regulator of intracellular signaling in immune and inflammatory cells.[2][3] By

inhibiting PDE4, Mufemilast prevents the degradation of cyclic adenosine monophosphate

(cAMP), leading to an accumulation of intracellular cAMP.[1]

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the

transcription of various genes involved in the inflammatory cascade.[4] This leads to a

downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis

Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interleukin-23 (IL-23), and an increase in the

production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][4] The modulation of
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these cytokines is central to the therapeutic effect of Mufemilast in psoriasis, a disease driven

by the IL-23/Th17 axis.[5]
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Caption: Mufemilast's Mechanism of Action.

Clinical Development Program
Mufemilast is being developed by Tianjin Hemay Biotech for several autoimmune diseases,

with the most advanced program being for plaque psoriasis.[6] The clinical development

program has progressed to Phase III trials.[7]

Preclinical Data
While detailed preclinical data for Mufemilast have not been extensively published, it is

described as a highly potent PDE4 inhibitor.[7] In a mouse model transplanted with human

psoriatic skin, Mufemilast demonstrated therapeutic effects equivalent to Apremilast at similar

exposure levels.[8]

Clinical Trials
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Mufemilast has been evaluated in Phase I, II, and III clinical trials for moderate-to-severe

plaque psoriasis. However, the results from the Phase I and II studies have not been formally

published.[7]

A pivotal Phase III clinical trial (NCT04102241) has been completed in China.[8][9] This was a

randomized, double-blind, placebo-controlled study that enrolled 216 patients with moderate-

to-severe chronic plaque psoriasis.[9] An additional Phase III trial (NCT04839328) is also

underway to further evaluate the efficacy and safety of Mufemilast.[2]

Clinical Efficacy Data
The primary efficacy endpoints in the psoriasis clinical trials for Mufemilast are the Psoriasis

Area and Severity Index (PASI) and the static Physician's Global Assessment (sPGA).

Phase III Efficacy Results (NCT04102241)
The results from the 16-week placebo-controlled phase of the pivotal Phase III trial

demonstrated the superiority of Mufemilast 60 mg twice daily (BID) over placebo.[8][9]
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Efficacy Endpoint
Mufemilast 60 mg
BID (N=211)

Placebo (N=94) p-value

PASI-75 Response

Rate (%)
53.6 16.0 <0.0001

sPGA Success (clear

or almost clear) Rate

(%)

31.3 6.4 <0.0001

PASI-50 Response

Rate (%)
82.7 37.2 <0.0001

Data from a Phase III

clinical trial presented

at the American

College of

Rheumatology

Conference 2023 and

from HKEXnews

filings.[8][9]

Phase II Dose-Ranging Study (NCT04102241)
While detailed results are not fully published, a Phase II study evaluated Mufemilast at doses

of 15 mg, 30 mg, and 60 mg twice daily against a placebo in 216 individuals.[2] The Phase III

trial identified 60 mg BID as the optimal dose.[9]

Safety and Tolerability Profile
The safety and tolerability of Mufemilast have been assessed in its clinical trial program.

Adverse Events
The most common adverse events reported in clinical trials of Mufemilast are primarily

gastrointestinal in nature and are generally mild.[9] This is consistent with the known side-effect

profile of other oral PDE4 inhibitors.[10][11] A detailed breakdown of the incidence of specific

adverse events from the Mufemilast trials is not yet publicly available.
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Notably, in the Phase III clinical trial, there was no evidence to suggest that Mufemilast
induces depression or suicidal tendencies.[8] The trial also supported the safety of Mufemilast
in psoriasis patients with latent tuberculosis infection.[8]

Experimental Protocols
Detailed experimental protocols for the Mufemilast clinical trials are not publicly available.

However, a representative protocol for a Phase III, randomized, double-blind, placebo-

controlled trial of an oral PDE4 inhibitor in moderate-to-severe plaque psoriasis is outlined

below.

Representative Phase III Clinical Trial Protocol
Objective: To evaluate the efficacy and safety of an oral PDE4 inhibitor compared to placebo in

adults with moderate-to-severe plaque psoriasis.

Study Design:

Phase: III

Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.

Duration: 16-week treatment period, followed by a long-term extension phase.

Patient Population:

Inclusion Criteria:

Adults aged 18 years or older.

Diagnosis of chronic plaque psoriasis for at least 6 months.

Psoriasis Area and Severity Index (PASI) score ≥ 12.

static Physician's Global Assessment (sPGA) score ≥ 3 (moderate to severe).

Body Surface Area (BSA) involvement ≥ 10%.

Candidate for systemic therapy or phototherapy.
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Exclusion Criteria:

Previous treatment with the investigational drug or other PDE4 inhibitors.

Use of other systemic psoriasis therapies or phototherapy within a specified washout

period.

Active or history of significant comorbidities that would interfere with the study.

Intervention:

Treatment Arm: Oral PDE4 inhibitor (e.g., Mufemilast 60 mg) administered twice daily.

Control Arm: Matching placebo administered twice daily.

Endpoints:

Primary Endpoints:

Proportion of patients achieving at least a 75% reduction in PASI score from baseline

(PASI-75) at week 16.

Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) with at least

a 2-point reduction from baseline at week 16.

Secondary Endpoints:

Proportion of patients achieving PASI-50 and PASI-90.

Change from baseline in patient-reported outcomes (e.g., Dermatology Life Quality Index -

DLQI).

Safety and tolerability assessed by monitoring adverse events, laboratory parameters, and

vital signs.
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Patient Screening
(Inclusion/Exclusion Criteria)

Randomization (1:1)
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Control Arm:
Placebo BID
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- sPGA 0/1

Secondary Endpoint Assessment
(e.g., PASI-50/90, DLQI)

Safety Monitoring
(Adverse Events, Labs)

Long-Term Extension
(Optional)
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Caption: Psoriasis Clinical Trial Workflow.

Conclusion and Future Directions
Mufemilast has demonstrated significant efficacy and a manageable safety profile in a Phase

III clinical trial for moderate-to-severe plaque psoriasis. As an oral therapy, it has the potential
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to be a valuable addition to the treatment armamentarium for this chronic inflammatory disease.

Further research and the publication of detailed results from the complete clinical trial program,

including dose-ranging studies and long-term extension data, are eagerly awaited by the

scientific community. These data will be crucial for fully understanding the therapeutic potential

and positioning of Mufemilast in the evolving landscape of psoriasis treatments. Comparative

studies with other systemic agents will also be beneficial in defining its role in clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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